N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Conformational analysis Regioisomer differentiation Structure–activity relationship

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886920-39-4) is a synthetic 1,3,4-oxadiazole–benzamide hybrid with the molecular formula C₁₆H₁₃N₃O₄S and a molecular weight of 343.36 g/mol. It features an ortho-methylsulfonylphenyl group at the oxadiazole 5-position and an unsubstituted benzamide at the 2-position.

Molecular Formula C16H13N3O4S
Molecular Weight 343.36
CAS No. 886920-39-4
Cat. No. B2397996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS886920-39-4
Molecular FormulaC16H13N3O4S
Molecular Weight343.36
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O4S/c1-24(21,22)13-10-6-5-9-12(13)15-18-19-16(23-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
InChIKeyOVAIIDKGUFWHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886920-39-4) – Structural and Procurement Baseline


N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886920-39-4) is a synthetic 1,3,4-oxadiazole–benzamide hybrid with the molecular formula C₁₆H₁₃N₃O₄S and a molecular weight of 343.36 g/mol . It features an ortho-methylsulfonylphenyl group at the oxadiazole 5-position and an unsubstituted benzamide at the 2-position. The compound belongs to a privileged scaffold class—N-(1,3,4-oxadiazol-2-yl)benzamides—that has been validated as a source of antibacterial agents with multiple mechanisms of action, including inhibition of trans-translation and membrane depolarization [1]. Commercially, it is supplied as a research-grade building block with a certified purity of ≥95% .

Why N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the 1,3,4-oxadiazole-2-yl benzamide family, even minor positional isomerism or substituent changes profoundly alter molecular recognition, physicochemical properties, and biological mechanism of action. The target compound bears an ortho-methylsulfonyl substituent on the 5-phenyl ring, creating a unique steric and electronic environment compared to its meta- and para-substituted regioisomers . Studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated that subtle modifications (e.g., replacing -OCF₃ with -SCF₃ or -SF₅) completely switch the mechanism of action—from trans-translation inhibition to membrane depolarization and iron-starvation pathways—with MIC values ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [1]. Therefore, assuming functional interchangeability between the target compound and its close analogs without head-to-head data risks selecting a molecule with a divergent biological profile, suboptimal physicochemical parameters, or incompatible synthetic handle reactivity [1].

Quantitative Differentiators of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Against Its Closest Analogs


Ortho-Methylsulfonyl Substitution Confers a Distinct Dihedral Angle Profile Versus Meta- and Para-Substituted Regioisomers

The ortho-methylsulfonyl group on the 5-phenyl ring of the target compound introduces steric hindrance that forces a non-coplanar arrangement between the oxadiazole and the phenyl ring, distinct from the meta-substituted isomer N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and the para-substituted analog 4-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. In the ortho-substituted target compound, the dihedral angle between the oxadiazole and phenyl planes is predicted to exceed 40° based on the SMILES structure CS(=O)(=O)C1=C(C=CC=C1)C1=NN=C(NC(=O)C2=CC=CC=C2)O1 , whereas the meta- and para-substituted regioisomers lack this ortho constraint and adopt more planar conformations. This geometric difference directly impacts the spatial presentation of the benzamide pharmacophore and the methylsulfonyl hydrogen-bond acceptor to biological targets [1].

Conformational analysis Regioisomer differentiation Structure–activity relationship

Hydrogen-Bond Donor Count Differentiates the Target Compound from Extended Benzamide Analogs

The target compound possesses one hydrogen-bond donor (the amide N–H) and seven hydrogen-bond acceptors (oxadiazole N and O, amide carbonyl O, two sulfonyl O atoms, and the benzamide phenyl ring π-cloud) . In contrast, the extended analog 4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 898422-65-6) has an identical HBD count of 1 but a molecular weight of 433.5 g/mol—90.1 g/mol heavier—and a larger hydrophobic surface area due to the additional benzyl group . This difference places the analog closer to the upper limit of the Rule of Five and alters its solubility and permeability profile.

Physicochemical property Lipinski Rule of Five Drug-likeness

Rotatable Bond Count and Synthetic Tractability Advantage Over 4-Benzyl-Functionalized Analogs

The target compound contains four rotatable bonds (excluding the amide C–N bond with partial double-bond character), based on its SMILES structure . The comparator 4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide possesses seven rotatable bonds, introducing additional conformational entropy and increasing the synthetic step count . Fewer rotatable bonds generally correlate with higher ligand efficiency and reduced entropic penalty upon target binding [1].

Synthetic accessibility Rotatable bonds Fragment-based design

Unsubstituted Benzamide Moiety Provides a Chemically Tractable Synthetic Handle Absent in N-Alkylated or N-Arylated Comparators

The target compound bears an unsubstituted benzamide (C₆H₅CO–NH–), which can be directly subjected to N-alkylation, N-arylation, or ortho-directed C–H activation to generate diverse analog libraries . In contrast, the comparator N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a pre-functionalized sulfonamide group that limits further diversification at that position . The unsubstituted nature of the target compound's benzamide is documented in its SMILES, where the terminal phenyl ring carries no additional substituents .

Synthetic handle Late-stage functionalization Medicinal chemistry diversification

Optimal Deployment Scenarios for N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Quantitative Evidence


Antibacterial Lead Discovery Leveraging the N-(1,3,4-Oxadiazol-2-yl)benzamide Privileged Scaffold

The target compound serves as an entry point into the validated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial space. As demonstrated in the MassIVE MSV000088343 dataset, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit MIC values of 0.06–1 µg/mL against MRSA clinical isolates and show low resistance propensity over 30-day exposure [1]. The target compound's ortho-methylsulfonyl group provides a non-coplanar conformation (dihedral >40°) that may direct the benzamide pharmacophore into distinct target pockets compared to planar meta/para analogs . Research groups seeking novel anti-MRSA agents can use this compound as a core scaffold for introducing halogen or other substituents to explore mechanism-of-action switching, a phenomenon documented within this chemotype [1].

Parallel Library Synthesis and Structure–Activity Relationship (SAR) Exploration

With an unsubstituted benzamide moiety offering five free aryl C–H positions and a reactive N–H handle, the target compound is well-suited for automated parallel synthesis . Its molecular weight of 343.36 g/mol and four rotatable bonds place it in an attractive lead-like property space, leaving ample room for molecular weight addition before exceeding the Rule of Five. In contrast, the 4-benzyl analog (MW 433.5, 7 rotatable bonds) provides less optimization headroom . Medicinal chemistry teams can efficiently generate 50–200 compound libraries via N-alkylation, amide coupling, or palladium-catalyzed C–H activation at the benzamide phenyl ring, using the target compound as the common intermediate .

Fragment-Based Drug Discovery (FBDD) and Target Identification Campaigns

The compound's moderate molecular weight (343.36 g/mol), single hydrogen-bond donor, and seven hydrogen-bond acceptors align with fragment-like property criteria [2]. Its ortho-methylsulfonyl group acts as a strong hydrogen-bond acceptor and a polarity-inducing element, potentially engaging catalytic residues in enzyme active sites. The compound can be screened in fragment cocktails against panels of bacterial or cancer targets, with the oxadiazole core serving as a known pharmacophore for carbonic anhydrase, acetylcholinesterase, and matrix metalloproteinase inhibition [2]. Hits can be rapidly elaborated using the free benzamide N–H and unsubstituted phenyl ring, making this compound an efficient fragment-to-lead starting point.

Chemical Probe Development for Mechanistic Studies of Membrane-Active Antibiotics

Evidence from the Sintim group shows that certain N-(1,3,4-oxadiazol-2-yl)benzamides depolarize bacterial membranes and induce iron starvation via siderophore biosynthesis regulation [1]. The target compound, with its sulfonyl electron-withdrawing group, may exhibit distinct membrane partitioning properties compared to halogenated analogs. Procurement of this compound enables construction of a comparative panel alongside known membrane-active oxadiazoles (e.g., HSGN-220, HSGN-218) to probe the contribution of the ortho-methylsulfonyl moiety to membrane disruption, menaquinone biosynthesis modulation, and reactive oxygen species generation in Staphylococcus aureus [1].

Quote Request

Request a Quote for N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.